Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate
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Overview
Description
Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate is a chemical compound with the molecular formula C12H13NO5 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate typically involves the reaction of ethyl 2-(oxetan-3-yl)acetate with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The nitrophenyl group may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(oxetan-3-yl)acetate: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
3-(3-Nitrophenyl)oxetane: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2-(3-(4-nitrophenyl)oxetan-3-yl)acetate: Similar compound with a nitrophenyl group in a different position, which may influence its chemical properties and reactivity.
Uniqueness
Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate is unique due to the combination of the oxetane ring and the nitrophenyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 2-(3-(3-nitrophenyl)oxetan-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features, including an oxetane ring and a nitrophenyl group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
This compound has a molecular formula of C13H13N1O4 with a molecular weight of approximately 265.26 g/mol. The compound's structure is characterized by:
- Oxetane Ring : A four-membered cyclic ether that contributes to the compound's reactivity.
- Nitrophenyl Group : Provides unique chemical properties and enhances biological activity.
The compound's synthesis typically involves the reaction of ethyl 2-(oxetan-3-yl)acetate with 3-nitrobenzaldehyde under basic conditions, yielding the desired product with specific functional characteristics that are crucial for biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitrophenyl group may facilitate electron transfer processes, while the oxetane ring can undergo ring-opening reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth in vitro, indicating potential as an anticancer agent. Specific IC50 values have been reported for related compounds, suggesting a similar profile may be expected for this compound .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Efficacy :
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Oxetane ring, nitrophenyl group | Potential antimicrobial and anticancer activity |
Ethyl 2-(oxetan-3-yloxy)acetate | Lacks nitrophenyl group | Less reactive, limited biological activity |
3-(4-Nitrophenyl)oxetane | Different position of nitrophenyl group | Varies in reactivity and potential applications |
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2-[3-(3-nitrophenyl)oxetan-3-yl]acetate |
InChI |
InChI=1S/C13H15NO5/c1-2-19-12(15)7-13(8-18-9-13)10-4-3-5-11(6-10)14(16)17/h3-6H,2,7-9H2,1H3 |
InChI Key |
SQEPFRGLYCEPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(COC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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